molecular formula C12H10ClNO B1614012 (5-(3-Chlorophenyl)pyridin-3-yl)methanol CAS No. 887973-96-8

(5-(3-Chlorophenyl)pyridin-3-yl)methanol

Cat. No. B1614012
M. Wt: 219.66 g/mol
InChI Key: SGGLMJWTKVXRMW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10ClNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8,12,15H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Biocatalytic Synthesis

The whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA) has been achieved in a green, economic, and efficient manner using recombinant Escherichia coli in a water-cyclohexane liquid-liquid system. This method showcases a significant reduction in reaction time and an increase in yield and enantiomeric excess (ee) through a novel microreaction system, highlighting an efficient synthesis approach with potential applications in pharmaceutical and chemical industries (Chen et al., 2021).

Chiral Intermediate Production

Production of the chiral intermediate (S)-CPMA, crucial for the anti-allergic drug Betahistine, was demonstrated using Kluyveromyces sp. from soil samples. This study presents an innovative aqueous two-phase system (ATPs) enhancing the substrate tolerance and biocompatibility of microbial cells, leading to high yield and enantiomeric excess of (S)-CPMA, marking a significant step in biotechnological production of pharmaceutical intermediates (Ni et al., 2012).

Organometallic Complexes

The work on fac-Re(CO)3Cl complexes of [2-(4-R-1H-1,2,3-Triazol-1-yl)methyl]pyridine inverse “Click” ligands showcases a systematic synthetic, spectroscopic, and computational study of rhenium(I) complexes. These complexes exhibit interesting electronic properties, including intense absorptions in the UV region and MLCT (metal-to-ligand charge transfer) nature of the lower energy part of the absorption band, offering insights into their potential application in catalysis and material science (Anderson et al., 2013).

Molecular Docking and Antimicrobial Activity

A study on the molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity of 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone provides comprehensive insights into the antimicrobial potential of this compound. The research highlights its capability as an effective agent against bacterial and fungal infections, supported by molecular docking simulations indicating its usefulness in overcoming microbial resistance to drugs (Sivakumar et al., 2021).

Safety And Hazards

The safety and hazards associated with “(5-(3-Chlorophenyl)pyridin-3-yl)methanol” are not well-documented. As with any chemical, it should be handled with care, using appropriate personal protective equipment and following standard safety procedures .

properties

IUPAC Name

[5-(3-chlorophenyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-12-3-1-2-10(5-12)11-4-9(8-15)6-14-7-11/h1-7,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGLMJWTKVXRMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647000
Record name [5-(3-Chlorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(3-Chlorophenyl)pyridin-3-yl)methanol

CAS RN

887973-96-8
Record name [5-(3-Chlorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1.0 g (4.04 mmol) 5-(3-Chloro-phenyl)-nicotinic acid methyl ester in 60.0 ml Ethanol was treated at room temperature (r. t.) with 304 mg (80.7 mmol) of sodium borohydride. The mixture was stirred over night at 50° C. Then it was poured on ice and extracted tree times with ethyl acetate. The combined organic phases were washed with water, dried (sodium sulphate) and evaporated. Chromatography on silica (eluent: ethyl acetate/n-heptane 1:1) gave 261 mg (26%) of [5-(3-Chloro-phenyl)-pyridin-3-yl]-methanol.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
304 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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